molecular formula C14H19NO8 B15346015 Acetonitrile, ((4S,5S,6S)-6-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-2-cyclohexen-1-ylidene)-, (2Z)- CAS No. 72523-59-2

Acetonitrile, ((4S,5S,6S)-6-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-2-cyclohexen-1-ylidene)-, (2Z)-

Cat. No.: B15346015
CAS No.: 72523-59-2
M. Wt: 329.30 g/mol
InChI Key: WIIDBJNWXCWLKF-GFYNENCFSA-N
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Description

The compound Acetonitrile, ((4S,5S,6S)-6-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-2-cyclohexen-1-ylidene)-, (2Z)- (hereafter referred to as the target compound) is a complex organic molecule featuring a cyclohexenylidene core substituted with a beta-D-glucopyranosyloxy group and hydroxyl/acetonitrile functionalities. Its stereochemistry is defined by the (4S,5S,6S) configuration and the (2Z) geometry of the cyclohexenylidene moiety. Key properties include a high polar surface area (PSA: 200.05 Ų) and moderate hydrophilicity (LogP: 0.34), attributed to its glycosylated structure and polar hydroxyl groups .

Properties

CAS No.

72523-59-2

Molecular Formula

C14H19NO8

Molecular Weight

329.30 g/mol

IUPAC Name

(2Z)-2-[(4S,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile

InChI

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3-/t7-,8+,9-,10+,11-,12+,13-,14-/m0/s1

InChI Key

WIIDBJNWXCWLKF-GFYNENCFSA-N

Isomeric SMILES

C1=C/C(=C/C#N)/[C@@H]([C@H]([C@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features of Analogs

The target compound belongs to a family of acetonitrile derivatives with diverse substituents. Below is a comparison with two structurally related compounds:

Property Target Compound Compound 6d 2-{4-[(2,2-Dimethyl-dioxan-ylidene)amino]phenyl}acetonitrile
Molecular Formula C₂₃H₂₇NO₁₁ C₁₄H₁₁N₃O₃S C₁₅H₁₄N₂O₄
Molecular Weight 581.174 301.05 286.28
LogP 0.34 Not reported Not reported
PSA 200.05 ~100–120 (estimated) ~90–110 (estimated)
Key Functional Groups Glucopyranosyloxy, hydroxyl, cyclohexenylidene Benzodioxol, imidazolone, thioacetonitrile Dioxan-ylidene, nitrile, aryl
Stereochemistry (4S,5S,6S), (2Z) (5Z) Planar conformation with minor deviations

Substituent-Driven Property Variations

  • Polarity and Solubility: The target compound’s glucopyranosyloxy group significantly enhances hydrophilicity compared to the benzodioxol (Compound 6d) and dioxan-ylidene (Compound in ) analogs. This is reflected in its high PSA (200.05 vs. ~100–120 for others), making it more suited for aqueous environments .
  • Stereochemical Complexity : The (4S,5S,6S) configuration and (2Z) geometry likely influence its biological interactions, such as binding to carbohydrate-recognizing proteins. In contrast, Compound 6d’s (5Z) configuration and planar dioxan analogs lack such stereochemical specificity .
  • Synthetic Accessibility : Compound 6d was synthesized via nucleophilic substitution (chloroacetonitrile and potassium carbonate) , while the target compound’s multiple acetylated hydroxyl groups suggest a multi-step synthesis involving protective group chemistry .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the beta-D-glucopyranosyloxy group while preserving stereochemistry?

  • Methodological Answer :

  • Use glycosylation reactions with protected glucose donors (e.g., trichloroacetimidates) to ensure regioselectivity.
  • Employ chiral auxiliaries or asymmetric catalysis to maintain (4S,5S,6S) configuration.
  • Monitor stereochemical integrity via 1H^{1}\text{H}-NMR coupling constants and NOESY correlations .
  • Table : Common protecting groups for hydroxyl moieties:
Protecting GroupStabilityDeprotection Method
Acetyl (Ac)Acid-labileNaOH/MeOH
Benzyl (Bn)HydrogenolysisH2_2/Pd-C
TBDMSFluoride-sensitiveTBAF

Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the cyclohexenylidene moiety?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Compare experimental λmax\lambda_{\text{max}} with computational predictions for Z vs. E isomers.
  • 1H^{1}\text{H}-NMR : Analyze vicinal coupling constants (JH-H_{\text{H-H}}) between double-bond protons; Z-configuration typically shows smaller J values (e.g., 10–12 Hz) .
  • NOESY : Detect spatial proximity of protons across the double bond to confirm geometry.

Q. How can researchers mitigate decomposition during storage of this nitrile-containing glycoside?

  • Methodological Answer :

  • Store under inert atmosphere (N2_2/Ar) at –20°C to prevent hydrolysis of the glucosidic bond.
  • Avoid exposure to moisture by using desiccants (e.g., molecular sieves).
  • Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) to identify binding poses with active sites.
  • Use molecular dynamics (MD) simulations (GROMACS) to assess conformational stability over time.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
  • Table : Example docking scores for hypothetical targets:
Target ProteinDocking Score (kcal/mol)Binding Residues
Glycosidase–9.2Asp214, Glu340
Cytochrome P450–7.8Phe120, His248

Q. What experimental approaches resolve contradictions between theoretical and observed reactivity in nitrile-mediated reactions?

  • Methodological Answer :

  • Conduct isotopic labeling (e.g., 15N^{15}\text{N}-acetonitrile) to trace reaction pathways.
  • Compare DFT-calculated activation energies with experimental kinetic data (Arrhenius plots).
  • Use in situ IR spectroscopy to detect intermediate species (e.g., nitrile hydration to amides) .

Q. How does the nitrile group influence the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • The nitrile acts as an electrophilic "warhead," forming covalent adducts with catalytic residues (e.g., cysteine thiols).
  • Validate via mass spectrometry (LC-MS/MS) to identify enzyme-nitrile adducts.
  • Compare inhibition potency with non-nitrile analogs to isolate electronic effects .

Q. What strategies optimize regioselectivity in functionalizing the cyclohexenylidene core?

  • Methodological Answer :

  • Use directing groups (e.g., hydroxyls) to steer electrophilic attacks.
  • Apply transition-metal catalysis (Pd, Ru) for C–H activation at specific positions.
  • Case Study : Palladium-catalyzed reductive cyclization () achieved 85% yield with <5% regioisomers .

Data Contradiction Analysis

Q. Discrepancies in reported NMR shifts for the glucopyranosyloxy group: How to validate assignments?

  • Methodological Answer :

  • Compare experimental 13C^{13}\text{C}-NMR shifts with databases (e.g., PubChem or SDBS).
  • Perform HSQC and HMBC to correlate proton and carbon signals.
  • Re-synthesize the compound with 13C^{13}\text{C}-labeled glucose to confirm assignments .

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